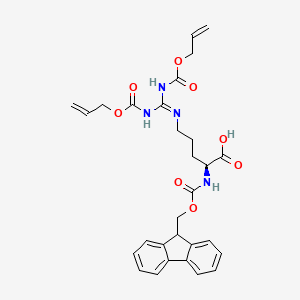
Fmoc-Arg(Aloc)2-OH
Descripción general
Descripción
Fmoc-Arg(Aloc)2-OH is a compound with the CAS Number: 148893-34-9 and a molecular weight of 564.6 . It is an acyl donor that irreversibly inhibits glutamine synthetase in the presence of an acceptor such as a hydrate . It is soluble in water and can be used to prepare micelles or microemulsions .
Synthesis Analysis
Fmoc-Arg(Aloc)2-OH is used for the synthesis of peptides, proteins, and oligosaccharides . The coupling of this derivative can be effected using standard activation methods, such as PyBOP® or TBTU, although longer reaction times may be necessary due to the bulkiness of the side-chain protection .Molecular Structure Analysis
The linear formula of Fmoc-Arg(Aloc)2-OH is C29H32N4O8 . The compound has a defined stereo center .Chemical Reactions Analysis
Fmoc-Arg(Aloc)2-OH is an acyl donor that irreversibly inhibits glutamine synthetase in the presence of an acceptor such as a hydrate .Physical And Chemical Properties Analysis
Fmoc-Arg(Aloc)2-OH is a solid substance . It has a density of 1.3±0.1 g/cm3, a molar refractivity of 148.8±0.5 cm3, and a molar volume of 436.0±7.0 cm3 . It also has a polar surface area of 165 Å2 and a polarizability of 59.0±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación
“Fmoc-Arg(Aloc)2-OH” is a derivative used in Fmoc Solid-Phase Peptide Synthesis , a method of choice for producing synthetic peptides . Here are some potential applications based on the general use of Fmoc Solid-Phase Peptide Synthesis:
-
Drug Development
-
Research Tools
-
Biomaterials
-
Diagnostic Applications
-
Vaccine Development
-
Cosmetics
“Fmoc-Arg(Aloc)2-OH” is a derivative used in Fmoc Solid-Phase Peptide Synthesis , a method of choice for producing synthetic peptides . Here are some additional potential applications based on the general use of Fmoc Solid-Phase Peptide Synthesis and the information available:
-
Sensitive Peptides Synthesis
- “Fmoc-Arg(Aloc)2-OH” can be used in the synthesis of sensitive peptides . The Fmoc group can be removed under acidic conditions, preventing adverse nucleophilic reactions with electrophiles . This method can find broad applicability in amine deprotection strategies to mitigate undesired side reactions in the presence of highly reactive electrophiles .
-
Enzyme-Triggered Phase Transition
- Methionine-containing self-assembling peptides, which can be synthesized using Fmoc Solid-Phase Peptide Synthesis, can undergo a gel-to-sol phase transition upon oxidation by H2O2 . This property can be used to design supramolecular biomaterials that are responsive to enzymatically generated ROS and can protect cells against oxidative stress .
-
Antioxidant Cell Protection
-
Peptide-Based Sensors
-
Peptide Materials
-
Peptide Therapeutics
- Synthetic peptides can be used in the development of peptide therapeutics . These peptides can be designed to mimic parts of a pathogen, stimulating an immune response without causing disease . “Fmoc-Arg(Aloc)2-OH” could potentially be used to synthesize peptides that are used in therapeutic development.
Safety And Hazards
Fmoc-Arg(Aloc)2-OH is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
(2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O8/c1-3-16-39-28(37)32-26(33-29(38)40-17-4-2)30-15-9-14-24(25(34)35)31-27(36)41-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h3-8,10-13,23-24H,1-2,9,14-18H2,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPFZCDVPTYBLY-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856228 | |
| Record name | N~5~-(5,9-Dioxo-4,10-dioxa-6,8-diazatrideca-1,12-dien-7-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Arg(Aloc)2-OH | |
CAS RN |
148893-34-9 | |
| Record name | N~5~-(5,9-Dioxo-4,10-dioxa-6,8-diazatrideca-1,12-dien-7-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




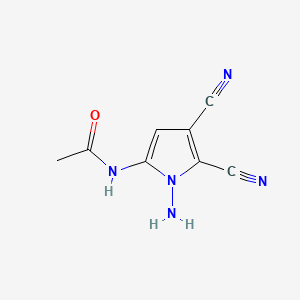
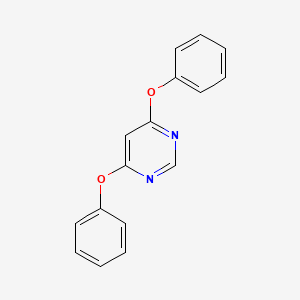
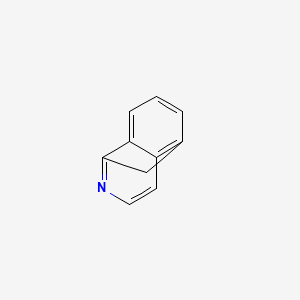
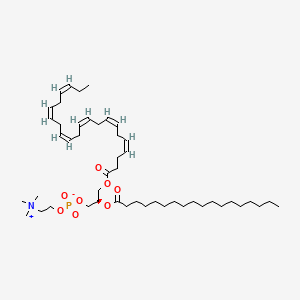
![(1S,3R,7S,8S,8aR)-8-{2-[(2R,4S)-4-Methoxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B589081.png)
![3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B589082.png)